

Application Note: Determination of Quizalofop-P-ethyl Residues by HPLC-DAD

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Compound of Interest

Compound Name: Quizalofop-P

Cat. No.: B1240509

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Quizalofop-P-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1][2] Monitoring its residue levels in environmental and agricultural samples is crucial to ensure food safety and environmental protection. This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of **Quizalofop-P-ethyl** residues. The method is applicable to various matrices, including beans and soil.

Methodology

The analytical method involves sample extraction using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, followed by chromatographic separation and detection using a C18 column and a DAD detector.

Experimental Workflow

Figure 1: Experimental workflow for the analysis of **Quizalofop-P-ethyl** residues.

Experimental Protocols

1. Reagents and Materials

- **Quizalofop-P-ethyl** analytical standard (purity $\geq 97.5\%$)
- Acetonitrile (HPLC grade)
- Dichloromethane (HPLC grade)
- Acetic acid (glacial, analytical grade)
- Water (ultrapure)
- Sodium chloride (analytical grade)
- Anhydrous magnesium sulfate (analytical grade)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 0.22 μm syringe filters

2. Standard Solution Preparation A stock solution of **Quizalofop-P-ethyl** (100 mg/L) is prepared in acetonitrile and stored at 4°C.[1][3] Working standard solutions are prepared by diluting the stock solution with acetonitrile to obtain concentrations ranging from 0.1 to 25 $\mu\text{g/mL}$. [1]

3. Sample Preparation (QuEChERS Method) The QuEChERS method is a simple and economical extraction technique.[3]

- Weigh 5 g of the homogenized sample (e.g., adzuki bean, soil) into a 50 mL centrifuge tube. [3]
- For adzuki bean samples, add 25 mL of acetonitrile containing 1% (v/v) acetic acid.[3] For soil samples, use 25 mL of dichloromethane with 1% (v/v) acetic acid.[3]
- Vortex the mixture for 2 minutes.[3]
- Add appropriate salts (e.g., NaCl and MgSO_4) to induce phase separation and centrifuge.
- Take an aliquot of the supernatant (acetonitrile layer).

- For cleanup, a dispersive solid-phase extraction (d-SPE) step can be performed using a mixture of PSA and C18 sorbents to remove interfering matrix components.
- Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.[3]

4. HPLC-DAD Conditions

- Instrument: Agilent 1260 Infinity II or equivalent[3]
- Column: Athena C18, 4.6 x 250 mm, 5 µm particle size[1][3]
- Mobile Phase: Acetonitrile and water (containing 1% v/v acetic acid) in a 70:30 (v/v) ratio.[1][3]
- Flow Rate: 1.0 mL/min[1][3]
- Injection Volume: 20 µL[1][3]
- Column Temperature: 30°C or 40°C[1][3]
- Detection Wavelength: 236 nm[3] (Note: 220 nm has also been used[1])
- Run Time: Approximately 15 minutes[1]

Method Validation Data

The described method has been validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Table 1: Method Validation Parameters for **Quinalofop-P**-ethyl Analysis

Parameter	Matrix	Result	Reference
Linearity (R^2)	Adzuki Bean & Soil	>0.999	[3]
Beans	Not explicitly stated, but standard solutions ranged from 0.1 to 25 µg/mL	[1]	
LOD	Adzuki Bean & Soil	0.005–0.008 mg/kg	[3]
Beans	0.003 mg/kg	[1]	
LOQ	Adzuki Bean & Soil	0.015–0.02 mg/kg	[3]
Soil	0.005 mg/kg	[4]	
Accuracy (Recovery)	Adzuki Bean & Soil	88.7–116.2%	[3]
Beans	97.1–116.2%	[1]	
Precision (RSD)	Adzuki Bean & Soil	0.82–4.39%	[3]
Beans	0.17–3.79%	[1]	

Results and Discussion

Under the specified chromatographic conditions, **Quizalofop-P**-ethyl is well-separated from matrix interferences. The retention time for **Quizalofop-P**-ethyl is approximately 13.4 minutes. [3] The use of a diode array detector allows for the simultaneous acquisition of spectra, which can be used to confirm the identity and purity of the analyte peak. The method demonstrates excellent linearity over the tested concentration range, and the calculated LOD and LOQ values are sufficiently low to meet the maximum residue level (MRL) requirements in many jurisdictions. The recovery and precision data indicate that the method is accurate and reliable for the routine analysis of **Quizalofop-P**-ethyl residues in the specified matrices.

Conclusion

The HPLC-DAD method detailed in this application note provides a reliable and sensitive approach for the determination of **Quizalofop-P**-ethyl residues. The combination of the efficient QuEChERS sample preparation and the robust HPLC-DAD analysis makes this method

suitable for high-throughput screening and quantitative confirmation in food safety and environmental monitoring laboratories.

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- To cite this document: BenchChem. [Application Note: Determination of Quizalofop-P-ethyl Residues by HPLC-DAD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240509#hplc-dad-method-for-quizalofop-p-residue-analysis]

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